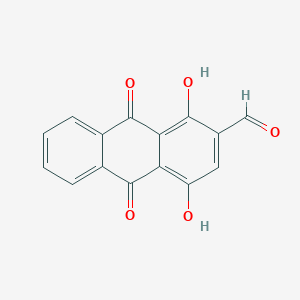![molecular formula C34H32N2O4 B14624888 2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) CAS No. 58726-68-4](/img/structure/B14624888.png)
2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a decane backbone with two benzo[de]isoquinoline-1,3(2h)-dione groups attached at the 1 and 10 positions, making it a symmetrical molecule with interesting chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) typically involves a multi-step process. One common method starts with the preparation of 2,2’-decane-1,10-diylbis(oxy)dibenzaldehyde. This intermediate is then reacted with isonicotinohydrazide in ethanol under reflux conditions for several hours . The reaction mixture is then cooled to room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
2,2’-Decane-1,10-diylbis(oxy)dibenzaldehyde: An intermediate in the synthesis of the target compound.
Benzo[de]isoquinoline-1,3(2h)-dione: A simpler analog with similar aromatic properties.
Naphthalene derivatives: Compounds with similar aromatic ring structures.
Uniqueness
2,2’-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione) is unique due to its symmetrical structure and the presence of two benzo[de]isoquinoline-1,3(2h)-dione groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
58726-68-4 |
|---|---|
分子式 |
C34H32N2O4 |
分子量 |
532.6 g/mol |
IUPAC名 |
2-[10-(1,3-dioxobenzo[de]isoquinolin-2-yl)decyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C34H32N2O4/c37-31-25-17-9-13-23-14-10-18-26(29(23)25)32(38)35(31)21-7-5-3-1-2-4-6-8-22-36-33(39)27-19-11-15-24-16-12-20-28(30(24)27)34(36)40/h9-20H,1-8,21-22H2 |
InChIキー |
KKSPVMLHIRZWCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCCCCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


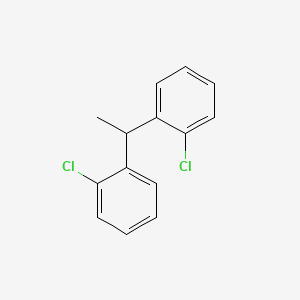
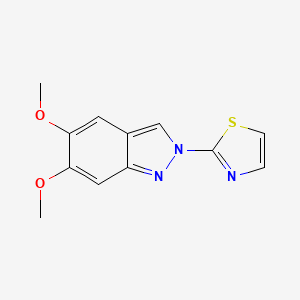
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
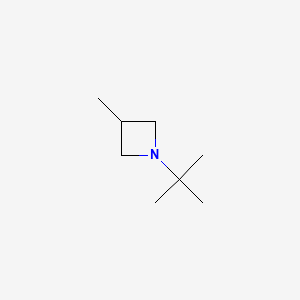
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
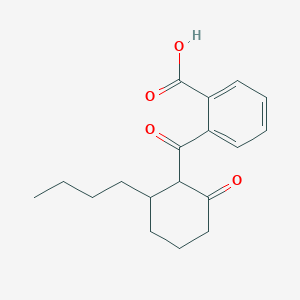
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
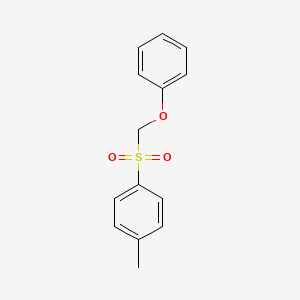
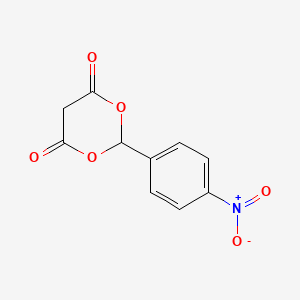
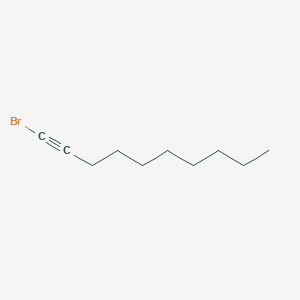
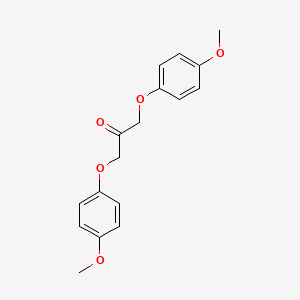
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
